![molecular formula C10H14FN3 B1474583 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine CAS No. 1566490-66-1](/img/structure/B1474583.png)
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine
Overview
Description
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine is a chemical compound . It is also known as FPM. The molecular weight of its dihydrochloride form is 254.13 .
Molecular Structure Analysis
The InChI code for 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine dihydrochloride is1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
. Physical And Chemical Properties Analysis
The physical form of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine dihydrochloride is solid . The molecular weight of its dihydrochloride form is 254.13 .Scientific Research Applications
Radioligand Development for Neuroinflammation Imaging
Researchers synthesized derivatives of methylpiperazine for potential use as PET (Positron Emission Tomography) agents targeting the IRAK4 enzyme in neuroinflammation. The derivatives showed high radiochemical yield and purity, indicating their suitability for imaging applications in neuroinflammation studies (Wang et al., 2018).
Antimicrobial and Antihistaminic Agents
A study focused on the synthesis and biological evaluation of benzimidazole derivatives, demonstrating antimicrobial and antihistaminic activities. These compounds, including derivatives of 4-methylpiperazine, highlight the versatility of methylpiperazine-based structures in developing new therapeutic agents (Ozbey, Kuş, & Göker, 2001).
Pesticidal Activity
A derivative of methylpiperazine exhibited potent larvicidal and fungicidal activities against mosquito larvae and a phytopathogenic fungus, respectively. This suggests its potential as a lead compound for developing new pesticides (Choi et al., 2015).
Analgesic Compounds
The structural characterization of analgesic isothiazolopyridines of Mannich base type, including 4-methylpiperazine derivatives, provided insights into their molecular interactions and potential analgesic properties (Karczmarzyk & Malinka, 2008).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidine derivatives as histamine H4 receptor ligands led to the identification of compounds with potential anti-inflammatory and antinociceptive activities. These findings underscore the therapeutic potential of methylpiperazine derivatives in treating pain and inflammation (Altenbach et al., 2008).
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBBOGAHTIDZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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